C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br
. The synthesis of 9-Bromo-10-[4-(2-naphthalenyl)phenyl]anthracene typically involves several key steps:
The molecular structure of 9-Bromo-10-[4-(2-naphthalenyl)phenyl]anthracene can be described as follows:
The InChI representation for this compound is:
This structural information aids in understanding its reactivity and interaction with other chemical species .
9-Bromo-10-[4-(2-naphthalenyl)phenyl]anthracene participates in various chemical reactions typical of aromatic compounds:
The mechanism of action for 9-Bromo-10-[4-(2-naphthalenyl)phenyl]anthracene primarily revolves around its photophysical properties:
The physical and chemical properties of 9-Bromo-10-[4-(2-naphthalenyl)phenyl]anthracene include:
9-Bromo-10-[4-(2-naphthalenyl)phenyl]anthracene has several notable applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2